Fmoc-d-lys(palm)-oh

Catalog No.
S1794149
CAS No.
1301706-55-7
M.F
C37H54N2O5
M. Wt
606,85 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-d-lys(palm)-oh

CAS Number

1301706-55-7

Product Name

Fmoc-d-lys(palm)-oh

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid

Molecular Formula

C37H54N2O5

Molecular Weight

606,85 g/mole

InChI

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc-d-Lys(palm)-oh is a building block for peptides containing D-Lysine with a palmitoyl side chain attached.
  • SPPS is a technique for creating peptides, which are chains of amino acids. Peptides play a vital role in biological processes .
  • By incorporating Fmoc-d-Lys(palm)-oh into the peptide chain, researchers can introduce specific properties, such as altered folding or targeting to cell membranes due to the presence of the palmitoyl group .

Applications in Studying Protein-Protein Interactions

  • Peptides containing D-Lys(palm) can be used as probes to study protein-protein interactions .
  • The palmitoyl group can anchor the peptide to cell membranes, allowing researchers to investigate how proteins interact with each other on the cell surface .

Liraglutide Analogs

  • Fmoc-d-Lys(palm)-oh is a relevant building block for synthesizing analogs of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used as a medication .
  • By replacing the L-Lysine with D-Lysine and adding a palmitoyl group, researchers can create modified Liraglutide analogs with potentially altered properties, such as increased potency or longer duration of action .

Fmoc-d-lys(palm)-oh, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-palmitoyl-D-lysine, is a modified amino acid derivative of lysine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a palmitoyl group attached to the side chain of the lysine residue. The Fmoc group is widely utilized in peptide synthesis to protect the amino group, while the palmitoyl group, derived from palmitic acid, enhances the compound's hydrophobicity and affinity for lipid membranes. The molecular formula of Fmoc-d-lys(palm)-oh is C₃₇H₅₄N₂O₅, with a molecular weight of approximately 606.84 g/mol .

  • Potential irritant: Organic compounds can irritate skin and eyes. Wear gloves and safety glasses when handling.
  • Potential respiratory irritant: Avoid inhalation of dust or aerosols.
  • Proper disposal: Follow institutional guidelines for disposal of chemical waste.

  • Deprotection: The Fmoc group can be removed using piperidine or 4-methylpiperidine in dimethylformamide (DMF).
  • Acylation: The introduction of the palmitoyl group occurs through acylation reactions.
  • Coupling: Formation of peptide bonds is facilitated using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) .

Common Reagents and Conditions

  • Deprotection: Piperidine or 4-methylpiperidine in DMF.
  • Coupling: HBTU and DIPEA in DMF.
  • Palmitoylation: Palmitic acid or its activated derivatives are used for introducing the palmitoyl group.

The major product resulting from these reactions is a fully protected peptide with specific modifications, which can be cleaved from the resin after deprotection to yield the final product.

Fmoc-d-lys(palm)-oh exhibits significant biological activity due to its structural modifications. The hydrophobic palmitoyl group facilitates interactions with lipid membranes, enhancing the stability and membrane affinity of peptides and proteins. This property makes it particularly valuable in studying protein-lipid interactions and membrane dynamics. Additionally, it has potential applications in drug delivery systems, where increased membrane affinity can improve bioavailability and targeting capabilities .

The synthesis of Fmoc-d-lys(palm)-oh typically employs solid-phase peptide synthesis (SPPS). The process can be summarized as follows:

  • Attachment to Resin: The C-terminal amino acid is covalently attached to a solid support resin via its carboxyl group.
  • Fmoc Protection: The amino group of the lysine residue is protected using the Fmoc group.
  • Coupling: Sequential coupling of additional amino acids occurs using appropriate coupling reagents.
  • Palmitoylation: The palmitoyl group is introduced through acylation.
  • Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and deprotected to yield Fmoc-d-lys(palm)-oh .

Fmoc-d-lys(palm)-oh has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing peptides and proteins, particularly those that interact with membranes.
  • Biology: This compound aids in studying protein-lipid interactions and membrane dynamics, contributing to our understanding of cellular processes.
  • Medicine: It shows promise in drug delivery systems, where its hydrophobic properties can enhance the incorporation of peptides into lipid-based vehicles.
  • Industry: Fmoc-d-lys(palm)-oh is utilized in developing novel biomaterials and hydrogels for applications in tissue engineering and regenerative medicine .

Studies involving Fmoc-d-lys(palm)-oh focus on its interactions with lipid membranes and proteins. The hydrophobic nature imparted by the palmitoyl group allows for enhanced membrane insertion and stability of peptides. This characteristic is crucial for investigating membrane-associated processes and developing lipid-based delivery systems that improve therapeutic efficacy .

Several compounds share structural similarities with Fmoc-d-lys(palm)-oh:

Compound NameDescription
Fmoc-d-lysineSimilar to Fmoc-d-lys(palm)-oh but lacks the palmitoyl group, making it less hydrophobic.
Fmoc-d-ornithineContains an additional methylene group in the side chain compared to lysine; less hydrophobic.
Fmoc-d-homoalanineFeatures a shorter side chain than lysine; less effective in membrane interactions.
Fmoc-d-lys(pentynoyl)Incorporates an alkyne functionality that can be modified using Click chemistry; different reactivity profile .

Uniqueness

The presence of the palmitoyl group distinguishes Fmoc-d-lys(palm)-oh from its analogs by significantly enhancing its hydrophobicity and membrane affinity. This modification enables its unique utility in studying membrane-associated processes and developing lipid-based delivery systems, making it particularly valuable in both research and therapeutic contexts .

Molecular Configuration Analysis

Fluorenylmethoxycarbonyl-D-lysine(palmitoyl)-OH represents a complex amino acid derivative with the molecular formula C₃₇H₅₄N₂O₅ and a molecular weight of 606.84 grams per mole [2]. The compound bears the Chemical Abstracts Service registry number 1301706-55-7, establishing its unique chemical identity in scientific databases [2]. The structural configuration encompasses three distinct molecular domains: the fluorenylmethoxycarbonyl protecting group at the amino terminus, the D-lysine backbone providing the central amino acid framework, and the palmitoyl modification attached to the epsilon amino group of the lysine side chain [2].

The molecular architecture exhibits a linear arrangement with the sixteen-carbon palmitoyl chain extending from the lysine side chain, creating a significant hydrophobic domain within the otherwise polar amino acid structure [2]. The presence of multiple functional groups including carboxylic acid, amide, and amine functionalities contributes to the compound's complex chemical behavior and solubility characteristics [2]. The structural complexity is further enhanced by the presence of the fluorenyl ring system, which introduces aromatic character and significant steric bulk to the molecule [12].

PropertyValue
Chemical FormulaC₃₇H₅₄N₂O₅
Molecular Weight606.84 g/mol
Chemical Abstracts Service Number1301706-55-7
SMILES NotationCCCCCCCCCCCCCCCC(NCCCCC@HNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O
Functional GroupsCarboxylic acid, amide, amine
SolubilityN,N-dimethylformamide soluble, limited water solubility

D-Lysine Stereochemical Considerations

The stereochemical configuration of the lysine residue in fluorenylmethoxycarbonyl-D-lysine(palmitoyl)-OH follows the D-configuration at the alpha carbon, establishing the R-absolute configuration according to the Cahn-Ingold-Prelog system [13] [20]. This stereochemical arrangement places the amino acid in the less common D-enantiomeric form, which differs fundamentally from the predominant L-lysine found in natural protein synthesis [13] [20]. The D-configuration results in a dextrorotatory optical activity, causing clockwise rotation of plane-polarized light when the compound is dissolved in appropriate solvents [19] [22].

The stereochemical implications extend beyond simple optical activity to encompass significant biological and chemical consequences [21]. D-amino acids, including D-lysine derivatives, demonstrate markedly different enzymatic recognition patterns compared to their L-counterparts, typically showing reduced susceptibility to proteolytic degradation [13] [21]. This stereochemical difference results from the altered three-dimensional arrangement of substituents around the chiral alpha carbon, which affects molecular recognition by biological systems [21] [22].

The conformational preferences of D-lysine differ substantially from L-lysine due to the inverted stereochemistry at the alpha carbon [15] [22]. These conformational differences influence the compound's behavior in crystalline states and solution conformations, affecting intermolecular interactions and supramolecular assembly patterns [15]. The stereochemical configuration also impacts the compound's taste properties, with D-amino acids generally exhibiting sweet taste characteristics in contrast to the typically tasteless nature of L-amino acids [19] [13].

Fluorenylmethoxycarbonyl Protecting Group Properties

The fluorenylmethoxycarbonyl protecting group represents a sophisticated base-labile protecting system widely employed in peptide synthesis applications [12] [6]. The protecting group consists of a fluorenyl ring system connected through a methoxycarbonyl linker to the amino group, providing exceptional stability under acidic conditions while remaining selectively removable under basic conditions [12] [6]. The fluorenyl component contributes significant aromatic character and steric bulk, effectively shielding the protected amino group from unwanted chemical reactions [6] [12].

The fluorenylmethoxycarbonyl group exhibits remarkable stability toward acid hydrolysis, being approximately 6,000 times more stable than trityl protecting groups under acidic conditions [23]. This exceptional acid stability stems from the unique electronic properties of the fluorenyl ring system, which stabilizes the carbocation intermediate through resonance delocalization [23]. The protecting group demonstrates selective removal under basic conditions, particularly with piperidine treatment, which forms stable adducts with the dibenzofulvene byproduct [12] [6].

The optical properties of the fluorenylmethoxycarbonyl group provide additional analytical advantages through strong ultraviolet absorption characteristics [6] [12]. This ultraviolet activity enables convenient monitoring of deprotection reactions and quantitative analysis of protected amino acid derivatives [6]. The protecting group's compatibility with solid-phase peptide synthesis methodologies makes it particularly valuable for automated peptide synthesis applications [6] [17].

Protecting Group PropertyCharacteristic
Acid Stability6,000 times more stable than trityl groups
Base SensitivityRemovable with piperidine
Optical ActivityStrong ultraviolet absorption
Steric EffectSignificant bulk prevents epimerization
Removal ByproductDibenzofulvene
Synthetic CompatibilitySolid-phase peptide synthesis

Palmitoyl Side Chain Characteristics

The palmitoyl modification attached to the epsilon amino group of the lysine side chain consists of a sixteen-carbon saturated fatty acid chain, providing significant hydrophobic character to the otherwise polar amino acid structure [11] [10]. The palmitoyl group, derived from palmitic acid, represents one of the most abundant saturated fatty acids in biological systems and serves as an effective lipidation modification for amino acid and peptide derivatives [9] [10]. The long aliphatic chain adopts extended conformations in solution, contributing to the compound's amphiphilic properties [11] [16].

The palmitoyl chain demonstrates preferential binding interactions with serum albumin and other plasma proteins, significantly enhancing the compound's pharmacokinetic properties [10]. Studies have shown that palmitoyl conjugation increases binding affinity to human serum albumin by more than 150-fold compared to unmodified compounds [10]. The hydrophobic nature of the palmitoyl chain facilitates membrane interactions and cellular uptake processes, making it valuable for drug delivery applications [10] [3].

The conformational characteristics of the palmitoyl chain reveal predominantly extended configurations with occasional gauche conformations, particularly around the C4-C5 bond region [16]. These conformational preferences influence the compound's crystal packing arrangements and intermolecular interactions in solid-state structures [16]. The palmitoyl modification also affects the compound's solubility profile, reducing water solubility while enhancing solubility in organic solvents and lipid environments [10] [2].

Comparative Analysis with L-Isomer

The comparative analysis between fluorenylmethoxycarbonyl-D-lysine(palmitoyl)-OH and its hypothetical L-isomer reveals fundamental differences in stereochemical, biological, and physicochemical properties [13] [19] [21]. The most apparent distinction lies in the optical activity, with the D-isomer exhibiting dextrorotatory behavior while the L-isomer would demonstrate levorotatory characteristics [19] [22]. This optical difference reflects the underlying stereochemical inversion at the alpha carbon, resulting in mirror-image molecular configurations [19] [20].

Biological activity profiles differ substantially between D- and L-amino acid derivatives, with D-forms typically showing reduced enzymatic recognition and altered metabolic pathways [13] [21]. The D-configuration provides enhanced resistance to proteolytic degradation, a property that has proven valuable in pharmaceutical applications where extended biological half-life is desired [13] [21]. Enzymatic systems demonstrate preferential recognition of L-amino acids due to evolutionary adaptation to natural protein structures [13] [20].

Taste characteristics also distinguish the two enantiomers, with D-amino acids generally exhibiting sweet taste properties in contrast to the typically tasteless nature of L-amino acids [13] [19]. The conformational preferences of the two isomers differ significantly, affecting their behavior in crystalline states and solution conformations [15] [21]. These conformational differences influence intermolecular interactions and supramolecular assembly patterns in solid-state structures [15] [17].

CharacteristicL-IsomerD-Isomer
StereochemistryS-configurationR-configuration
Optical RotationLevorotatoryDextrorotatory
Biological ActivityHigh biological activityReduced biological activity
Proteolytic StabilitySusceptible to proteolysisResistant to proteolysis
Taste PropertiesTypically tastelessOften sweet taste
Metabolic PathwayStandard metabolic pathwaysAlternative pathways
Enzymatic RecognitionRecognized by enzymesLimited enzyme recognition
Conformational PreferenceNatural conformationsAlternative conformations

Crystal Structure and Conformational Analysis

The crystal structure and conformational analysis of fluorenylmethoxycarbonyl-D-lysine(palmitoyl)-OH requires consideration of the complex interplay between the three major structural domains: the fluorenylmethoxycarbonyl protecting group, the D-lysine backbone, and the palmitoyl side chain modification [17] [26]. Crystal structure determination of amino acid derivatives typically involves X-ray crystallographic methods, with successful structure elucidation depending on crystal quality and diffraction characteristics [26] [27]. The presence of the bulky fluorenylmethoxycarbonyl group and the flexible palmitoyl chain creates significant conformational complexity that influences crystal packing arrangements [17] [26].

Conformational analysis reveals that the fluorenylmethoxycarbonyl group adopts specific orientations that minimize steric interactions while maximizing stabilizing forces [17] [23]. The protecting group's bulky nature forces the compound to adopt conformations where the dihedral angle between the carbonyl group and the alpha hydrogen approaches 0° or 180°, preventing epimerization at the stereogenic center [23]. The palmitoyl chain typically adopts extended conformations with occasional gauche arrangements, particularly around specific carbon-carbon bonds [16] [11].

The crystal packing of fluorenylmethoxycarbonyl amino acid derivatives is predominantly stabilized by hydrogen bonding interactions involving the amide groups and acidic hydrogens [30] [17]. The fluorenylmethoxycarbonyl group participates in pi-pi stacking interactions between fluorenyl ring systems, contributing to the overall crystal stability [17] [23]. The palmitoyl chains arrange in favorable van der Waals contacts, creating hydrophobic domains within the crystal lattice that further stabilize the three-dimensional structure [16] [30].

Structural FeatureConformational Characteristic
Fluorenylmethoxycarbonyl GroupSpecific orientations minimizing steric clash
Alpha CarbonDihedral angles near 0° or 180°
Palmitoyl ChainExtended conformations with occasional gauche
Crystal PackingHydrogen bonding and pi-pi stacking
Intermolecular ForcesVan der Waals contacts and hydrophobic interactions
Stereochemical StabilityProtected against epimerization

XLogP3

10.4

Dates

Modify: 2023-08-15

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